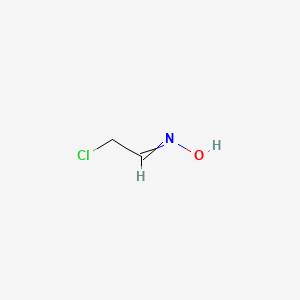
N-(2-Chloroethylidene)hydroxylamine
描述
N-(2-Chloroethylidene)hydroxylamine is a useful research compound. Its molecular formula is C2H4ClNO and its molecular weight is 93.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Chloroethylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to act as a reactive nitrogen species. Hydroxylamines are known to participate in redox reactions, which can lead to the modulation of cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit various enzymes, including those involved in oxidative stress responses and metabolic pathways.
- Antimicrobial Properties : Research indicates that derivatives of hydroxylamines exhibit antibacterial activity against resistant strains of bacteria by targeting specific metabolic pathways.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Non-Small Cell Lung Cancer (NSCLC) : The compound showed an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in several studies. Notably:
- Targeting Drug-Resistant Bacteria : The compound demonstrated significant activity against drug-resistant strains such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, indicating its potential as a new class of antibacterial agents .
- Mechanism Elucidation : The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic processes critical for bacterial survival .
Case Study 1: Anticancer Efficacy
In a study involving NSCLC cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Resistance
A clinical evaluation assessed the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The results showed a notable decrease in bacterial load in treated samples compared to controls, supporting its potential role in combating antibiotic resistance .
Data Tables
| Activity | Cell Line/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Activity | NSCLC (NCI-H3255) | 7.2 | Induces apoptosis via ROS generation |
| Antimicrobial Activity | Pseudomonas aeruginosa | 15.0 | Effective against drug-resistant strains |
| Antimicrobial Activity | Mycobacterium tuberculosis | 12.5 | Disrupts cell wall synthesis |
属性
IUPAC Name |
N-(2-chloroethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASXNZVWWFJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722135 | |
| Record name | N-(2-Chloroethylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-05-9 | |
| Record name | N-(2-Chloroethylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















